molecular formula C18H19N7S B6443819 4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole CAS No. 2640966-12-5

4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B6443819
CAS No.: 2640966-12-5
M. Wt: 365.5 g/mol
InChI Key: DOVNNGLTUSPWQO-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

Triazoles can be synthesized through various methods. One common method involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .


Molecular Structure Analysis

Triazoles have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors .

Safety and Hazards

The safety and hazards associated with triazoles can vary depending on the specific compound. Some triazoles are used as drugs and have been thoroughly tested for safety, while others may be less well-studied .

Future Directions

Triazoles are a focus of ongoing research due to their versatile biological activities and potential for drug development . Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential uses in treating various diseases .

Mechanism of Action

Target of Action

The compound “4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind to different target receptors, leading to changes in their activity . For instance, in the case of anticancer activity, the compound has been found to inhibit PARP-1 and EGFR targets .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, its anticancer activity involves the inhibition of DNA repair pathways in cancer cells, making them more vulnerable to DNA-damage response suppression . The compound’s antimicrobial activity may involve the disruption of essential microbial enzymes, leading to the inhibition of microbial growth .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds .

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, it has been found to exhibit cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell . It induces apoptosis in these cells, upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulates the Bcl2 level .

Properties

IUPAC Name

4-methyl-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7S/c1-12-4-3-5-14-17(12)19-18(26-14)24-10-8-23(9-11-24)16-7-6-15-21-20-13(2)25(15)22-16/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVNNGLTUSPWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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